Rezivertinib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

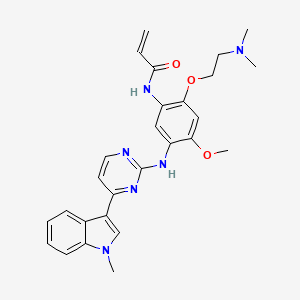

Rezivertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. This compound has shown significant efficacy in overcoming resistance to earlier generations of epidermal growth factor receptor tyrosine kinase inhibitors, making it a promising option for patients with advanced or metastatic non-small cell lung cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rezivertinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Common steps include the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and selective functional group transformations .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under stringent quality control measures. The process involves the optimization of reaction conditions to maximize yield and purity. Key steps include the preparation of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Rezivertinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form reactive intermediates.

Reduction: Reduction reactions can modify specific functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final active pharmaceutical ingredient .

Wissenschaftliche Forschungsanwendungen

Rezivertinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties.

Biology: Investigated for its effects on cellular signaling pathways and its role in overcoming drug resistance.

Medicine: Primarily used in clinical research for the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. .

Industry: Employed in the pharmaceutical industry for the development of targeted cancer therapies.

Wirkmechanismus

Rezivertinib exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and metastasis. The compound specifically targets mutations in the epidermal growth factor receptor, including the T790M resistance mutation, which is a common cause of resistance to earlier generations of epidermal growth factor receptor tyrosine kinase inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

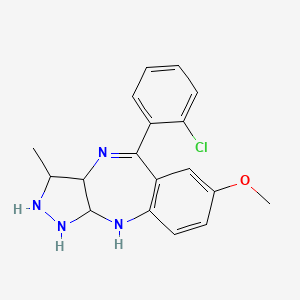

Gefitinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor.

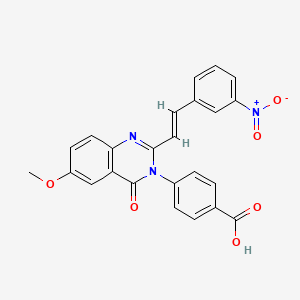

Erlotinib: Another first-generation epidermal growth factor receptor tyrosine kinase inhibitor.

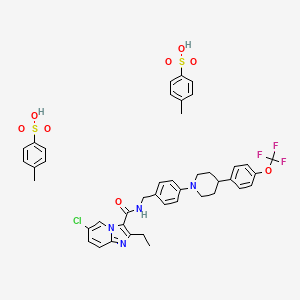

Osimertinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor similar to rezivertinib

Uniqueness of this compound

This compound is unique due to its high selectivity and potency against specific epidermal growth factor receptor mutations, including the T790M resistance mutation. It has shown superior efficacy and safety profiles compared to earlier generations of epidermal growth factor receptor tyrosine kinase inhibitors, making it a valuable option for patients with advanced non-small cell lung cancer .

Eigenschaften

IUPAC Name |

N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMZUKYFIDPLEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835667-12-3 |

Source

|

| Record name | Rezivertinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REZIVERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U65F5M6BD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)

![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)